1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-3-29-15-18(25-27-24(28-33-25)16-9-5-6-10-22(16)32-2)23(31)17-13-19(26)21(14-20(17)29)30-11-7-4-8-12-30/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXUSDWFDZRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the oxadiazole moiety. Key reagents and catalysts are used to facilitate these reactions, including palladium catalysts for coupling reactions and specific solvents to maintain reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the oxadiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1-Ethyl-6-fluoro compounds showed promising antibacterial and antifungal activities. For example, compounds derived from 6-fluoroquinolines were evaluated for their in vitro antibacterial efficacy against various strains such as Escherichia coli and Staphylococcus aureus .
Potential Applications in Drug Development
Given its structural characteristics and biological activities, 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one holds promise in several areas:
Antimicrobial Agents
The compound's potential as an antimicrobial agent can be further explored through:
- Development of novel antibiotics targeting resistant strains.
Antiviral Research
Similar quinoline derivatives have shown antiviral properties; thus, this compound may also be investigated for antiviral applications.
Cancer Therapy
Quinoline derivatives have been studied for their anticancer properties. Future research could explore the efficacy of this compound against various cancer cell lines.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Oxadiazole vs. Carboxylic Acid at Position 3
The target compound’s 1,2,4-oxadiazole moiety replaces the carboxylic acid group found in fluoroquinolones like lomefloxacin. Additionally, the 2-methoxyphenyl group on the oxadiazole ring enhances steric bulk and electron-donating effects compared to the 3-methylphenyl group in F418-0614, possibly improving target affinity .
Piperidine vs. Piperazine at Position 7
The piperidin-1-yl group in the target compound differs from the piperazin-1-yl group in Impurity D. Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) may lower solubility but improve tissue penetration. In contrast, the 4-methylpiperidin-1-yl group in F418-0614 introduces hydrophobicity, which could enhance blood-brain barrier permeability .
Ethyl vs. Cyclopropyl at Position 1
The ethyl group at position 1 provides moderate lipophilicity, balancing metabolic stability and solubility. In contrast, deuterated cyclopropyl in lomefloxacin-d5 enhances metabolic resistance, making it suitable as an analytical standard .
Implications for Drug Development
- Synthetic Challenges : The 2-methoxyphenyl-oxadiazole moiety may introduce synthetic complexity compared to simpler substituents in impurities like Impurity D .
Biological Activity
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 1207001-56-6) is a synthetic compound belonging to the quinoline family. It features an oxadiazole moiety and has been investigated for its diverse biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases implicated in cancer cell proliferation and survival. For instance, it has demonstrated inhibitory effects on Axl kinase with an IC value as low as 0.010 µM in certain derivatives .
- Induction of Apoptosis : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds related to this structure exhibited IC values indicating significant apoptotic activity against cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
- Antioxidant Activity : The presence of the oxadiazole ring contributes to the antioxidant properties of the compound, which may play a role in reducing oxidative stress within cells and thus influencing cancer cell survival .
Biological Activity Studies
Numerous studies have evaluated the biological activities of this compound:
Anticancer Activity
A significant focus has been on its anticancer properties:
These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF7 Cells : One study reported that treatment with this compound resulted in a significant reduction in cell viability compared to controls, supporting its potential as a therapeutic agent for breast cancer.
- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer cells. The results suggest improved outcomes when used synergistically with established drugs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Pd-based catalysts for coupling reactions). For example, stepwise purification via column chromatography using gradients of ethyl acetate/hexane can isolate intermediates. Monitoring reaction progress with TLC or HPLC ensures minimal side-product formation .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the quinolin-4-one core and substituents (e.g., fluoro and piperidinyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the oxadiazole ring (C=N stretching ~1600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Methodological Answer : Design cell-based assays (e.g., cytotoxicity using MTT assay) and target-specific screens (e.g., kinase inhibition). For antimicrobial activity, follow CLSI guidelines for MIC determination against bacterial/fungal strains. Include positive controls (e.g., ciprofloxacin for fluoroquinolone analogs) and validate results with dose-response curves .
Q. What strategies ensure compound stability during storage and experimental use?
- Methodological Answer : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation. For solution-phase stability, use deuterated solvents (e.g., DMSO-d₆) and monitor degradation via periodic NMR. Avoid prolonged exposure to light due to the fluorinated and aromatic moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer : Systematically vary substituents (e.g., replace 2-methoxyphenyl with electron-withdrawing groups on the oxadiazole) and assess impacts on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or neurotransmitter receptors. Correlate computational data with experimental IC₅₀ values .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer : Employ tools like SwissADME to estimate logP (lipophilicity) and BBB permeability. Use ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). Molecular dynamics simulations (e.g., GROMACS) can model metabolite formation via cytochrome P450 enzymes .
Q. How should researchers resolve contradictions in biological data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Investigate assay-specific variables: cell line heterogeneity, buffer conditions, or off-target effects. Meta-analysis of dose-response data and statistical rigor (e.g., ANOVA with post-hoc tests) clarifies inconsistencies .
Q. What experimental designs elucidate the compound’s selectivity for specific receptors or enzymes?
- Methodological Answer : Perform radioligand binding assays (e.g., ³H-labeled antagonists for GPCRs) with parallel screening against related targets (e.g., serotonin vs. dopamine receptors). Use kinome-wide profiling (e.g., KinomeScan) to map kinase selectivity. Data normalization to Z-scores minimizes false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
